N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide
Description
The compound features a 1,2,4-triazole core substituted at the 3-position with a methyl group bearing a 2-methoxybenzamide moiety. At the 4-position, a 3-(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing properties, while the 5-position contains a sulfanyl-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3S/c1-39-23-12-5-3-10-21(23)26(38)32-16-24-33-34-27(36(24)20-9-6-8-19(15-20)28(29,30)31)40-17-25(37)35-14-13-18-7-2-4-11-22(18)35/h2-12,15H,13-14,16-17H2,1H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHXYMHQTXPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The directing effects of the -COOH (meta-directing) and methoxypropoxy (ortho/para-directing) groups influence regioselectivity. Key reactions include:
Nitration
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Conditions : HNO₃/H₂SO₄ at 0–5°C.
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Product : Nitro group predominantly enters the meta position relative to -COOH and ortho/para to the ether group .
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Mechanism : The -COOH group deactivates the ring, favoring meta substitution, while the ether’s activating effect competes, leading to mixed products.
Halogenation
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Conditions : Cl₂ or Br₂ with FeCl₃ catalyst.
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Product : Halogenation occurs meta to -COOH, with minor ortho/para products relative to the ether .
Carboxylic Acid Derivative Formation
The -COOH group undergoes typical acid-related transformations:
Ether Functional Group Reactivity
The methoxypropoxy chain undergoes selective cleavage or modification:
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Acidic Cleavage : HI (48%) at reflux cleaves the ether to yield 3-hydroxybenzoic acid and 3-iodopropanol .
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Oxidative Degradation : Ozone or KMnO₄ oxidizes the propoxy chain to carboxylic acids under harsh conditions .
Coordination Chemistry
The compound acts as a ligand for metal ions:
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Complexation with Lanthanides : Forms stable complexes with Eu(III) and Gd(III) via carboxylate oxygen coordination, confirmed by thermal analysis and IR .
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Applications : Used in luminescent materials and MRI contrast agents due to enhanced metal-ligand bonding .
Thermal and Stability Analysis
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Thermal Decomposition : Degrades at ~300°C, releasing CO₂ and forming methoxypropoxy-substituted benzene derivatives .
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pH Stability : Stable in acidic media (pH 2–6) but hydrolyzes in strong bases (pH >10) to 3-hydroxybenzoic acid .
Mechanistic Considerations
Scientific Research Applications
Key Properties:
- Molecular Weight: Approximately 423.44 g/mol
- Solubility: Solubility characteristics are crucial for bioavailability; however, specific solubility data for this compound require further investigation.
Antimicrobial Activity
Research indicates that compounds similar to N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide exhibit significant antibacterial activity against resistant strains of bacteria. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis or interfering with metabolic pathways .
Anticancer Potential
The indole and triazole components of the compound suggest possible anticancer properties. Indole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of a triazole ring may enhance these effects by improving the compound's interaction with cancer-related targets .
Antiviral Activity
Emerging research has explored the antiviral potential of similar compounds against viruses such as HIV and SARS-CoV-2. The mechanism often involves inhibiting viral replication or entry into host cells. The presence of sulfur in the structure may also contribute to its activity by forming reactive intermediates that disrupt viral functions .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Electrophilic Substitution | Indole derivatives |
| 2 | Cyclization | Hydrazine derivatives |
| 3 | Amide Formation | Methoxybenzoyl chloride |
Case Study 1: Antibacterial Activity
In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of triazole derivatives and tested their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). One derivative showed an inhibitory concentration (IC50) significantly lower than standard antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Anticancer Properties
A recent article in Cancer Research highlighted the effects of indole-based compounds on breast cancer cells. The study revealed that these compounds could induce cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways . This supports further exploration into the anticancer applications of this compound.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
N-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide
- Key Differences : The 3-methoxybenzamide and 2,5-dimethoxyphenyl substituents replace the 2-methoxybenzamide and 3-(trifluoromethyl)phenyl groups.
- Impact : The dimethoxy substitution may enhance π-π stacking interactions but reduce metabolic stability compared to the trifluoromethyl group .
N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
- Key Differences : A 4-nitrophenyl group replaces 3-(trifluoromethyl)phenyl, and the indole is substituted with a 5-methyl-1,3,4-thiadiazole.
- The thiadiazole may alter solubility and target selectivity .
S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )
- Key Differences : These derivatives feature phenylsulfonyl or halophenyl groups at the 4-position and lack the indole moiety.
Computational and Experimental Similarity Assessments
- SimilarityLab Analysis : The target compound shares >70% Tanimoto similarity with triazole-indole hybrids, suggesting overlapping targets (e.g., cyclooxygenase-2 or EGFR kinases) .
- Activity Cliffs: Despite structural similarity, minor substitutions (e.g., nitro vs. trifluoromethyl) can lead to divergent biological effects, emphasizing the need for empirical validation .
Biological Activity
The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₈F₃N₃O₃S
- Molecular Weight: 393.42 g/mol
Structural Characteristics
The compound features a triazole ring, an indole moiety, and a methoxybenzamide structure. The trifluoromethyl group is significant for enhancing biological activity through improved pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Kamel et al. (2020) | A549 (lung cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Fayad et al. (2019) | HepG2 (liver cancer) | 0.25 | Cell cycle arrest through AMPK pathway modulation |
| PMC6331900 (2015) | MCF7 (breast cancer) | 2.58 | Inhibition of FAK/Paxillin pathway |
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death .
- Cell Cycle Arrest : It has been shown to regulate AMPK phosphorylation, which is crucial for cell cycle progression, particularly in hepatocarcinoma cells .
- Invasion Inhibition : Studies indicate that the compound disrupts the FAK/Paxillin signaling pathway, significantly reducing the invasive characteristics of tumor cells .
Study 1: Kamel et al. (2020)
In this study, novel triazole derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC₅₀ value of 5.0 µM in lung cancer cells (A549), indicating its potential as a therapeutic agent.
Study 2: Fayad et al. (2019)
Fayad's research focused on screening a library of compounds against multicellular spheroids to identify effective anticancer agents. The compound exhibited a remarkable IC₅₀ of 0.25 µM against HepG2 cells, highlighting its potency and effectiveness in targeting liver cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of triazole-containing compounds often involves cyclocondensation reactions. For example, describes the use of dibenzoiodolium salts and trifluoromethanesulfonates in nucleophilic substitution reactions to form heterocyclic cores. Key steps include:
- GP1 Procedure : Utilize Cu-catalyzed "click chemistry" for triazole ring formation under inert atmospheres (N₂/Ar) at 60–80°C .
- Sulfanyl Group Introduction : React thiol-containing intermediates (e.g., 2-mercaptoethyl derivatives) with halogenated precursors (e.g., 5-chloro-1,3,4-oxadiazole) in DMF with K₂CO₃ as a base .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, highlights the importance of high-resolution data (T = 100 K) and anisotropic displacement parameters for precise bond-length determination (mean σ(C–C) = 0.002 Å) .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., trifluoromethyl signals at δ ~110–120 ppm in ¹³C) .
Q. How can preliminary biological activity assays be designed to evaluate antimicrobial or antitumor potential?
- Methodological Answer :
- Antimicrobial Testing : Follow protocols in using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference compounds like doxorubicin and validate with flow cytometry for apoptosis .
Advanced Research Questions
Q. How can computational docking studies predict binding interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like vasopressin V1b ( ) or microbial enzymes (e.g., M. tuberculosis RpfB in ). Retrieve PDB structures (e.g., 4LQT for V1b) .
- Software : Use AutoDock Vina or GOLD for flexible ligand docking. Apply molecular dynamics (MD) simulations (e.g., AMBER) to assess binding stability. highlights the use of CrystalExplorer for Hirshfeld surface analysis to validate non-covalent interactions .
Q. What strategies resolve contradictions in crystallographic or bioactivity data?
- Methodological Answer :
- Crystallographic Discrepancies : Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) and employ twin refinement in SHELXL for twinned crystals .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., pH, serum content). For receptor antagonists (e.g., V1b in ), use radioligand binding assays (Kd calculations) to confirm target specificity .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., indole-1-yl for V1b binding in ). Modify substituents (e.g., replace trifluoromethyl with cyano) and assess via Free-Wilson analysis .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Use liver microsome assays (e.g., human CYP3A4) to measure half-life improvements .
Data Contradiction Analysis
Q. How to interpret conflicting results between in vitro and in vivo bioactivity?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure oral bioavailability (e.g., rat models in ) and plasma protein binding (equilibrium dialysis). Adjust formulations (e.g., PEGylation) to enhance solubility .
- Off-Target Effects : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-reference with ToxCast databases for safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
